(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Medicinal Chemistry Bioisostere Physicochemical Property Optimization

Hit series plagued by poor aqueous solubility from high aromatic ring count? (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) is a sp³-rich, saturated bicyclic primary amine engineered as a 3D bioisostere of the phenyl ring. Quantified differentiation vs. generic bicyclic analogs: • 3.4× higher solubility vs. bicyclo[2.2.2]octane analog (389 vs. 113 µM in Imatinib scaffold) • 32% reduction in human liver microsome CLint (28→19 µL/min/mg) • 1.9-unit clogP reduction vs. phenyl ring, with balanced hydrophilicity (XLogP3-AA = 0.5, MW = 155.24). Supplied with rigorous batch QC; ideal for parallel synthesis and lead optimization campaigns requiring simultaneous solubility rescue and IP diversification.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 2137916-60-8
Cat. No. B2510514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
CAS2137916-60-8
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESCC12CCC(CC1)(CO2)CN
InChIInChI=1S/C9H17NO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7,10H2,1H3
InChIKeySHIDZDHFGQQYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine: Sourcing Guide


(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) is a sp³-rich, saturated bicyclic primary amine building block [1]. Its core, the 2-oxabicyclo[2.2.2]octane scaffold, is a validated, three-dimensional bioisostere of the phenyl ring, designed to enhance key physicochemical properties like solubility and metabolic stability in drug discovery programs [2]. This compound features a molecular weight of 155.24 g/mol and a computed XLogP3-AA of 0.5, indicating balanced hydrophilicity [1].

sp³-rich primary amine for phenyl bioisostere replacement in medicinal chemistry
Predicted low lipophilicity and moderate polarity support solubility and metabolic stability
Primary amine handle compatible with amide coupling, sulfonamide formation, and reductive amination

Why This Building Block Cannot Be Swapped for Generic Phenyl or Bicyclo[2.2.2]octane Analogs


Substituting this compound with a simple benzylamine or a generic bicyclic analog (e.g., bicyclo[2.2.2]octane) is not a 1:1 replacement. The 2-oxabicyclo[2.2.2]octane core is specifically engineered to balance the exit vector geometry of a phenyl ring while simultaneously improving key drug properties that other bioisosteres often fail to address [1]. For instance, replacing a phenyl ring with bicyclo[2.2.2]octane has been shown to increase lipophilicity and severely decrease water solubility, whereas the oxygen-containing 2-oxabicyclo[2.2.2]octane core improves both solubility and metabolic stability [1]. The following sections quantify this differential performance, which is critical for informed procurement and lead optimization.

2‑Oxabicyclo[2.2.2]octane (target)
Benzylamine / Bicyclo[2.2.2]octane analogs
Lipophilicity
Lower clogP

Oxygen bridge reduces calculated logP, maintaining drug-like polarity.

Higher logP

Benzylamine: higher predicted logP. Bicyclo[2.2.2]octane: adds lipophilicity, may worsen developability.

Aqueous Solubility
Preserved to improved

Reported to recover or exceed parent solubility in model scaffold.

May reduce solubility

Bicyclo[2.2.2]octane: >3-fold solubility decrease observed. Benzylamine lacks polarity-enhancing oxygen.

Metabolic Stability
Improved CLint

Reported lower intrinsic clearance vs. parent phenyl in microsomes.

Profile may differ

Bicyclo[2.2.2]octane may also improve stability, but without solubility benefit.

Quantified Differentiation vs. Phenyl and Bicyclo[2.2.2]octane Analogs


Aqueous Solubility Comparison in Imatinib Scaffold

In a direct head-to-head comparison, the 2-oxabicyclo[2.2.2]octane core (compound 85) outperformed its closest saturated analog, bicyclo[2.2.2]octane (86), in restoring aqueous solubility when incorporated into the drug Imatinib. While the bicyclo[2.2.2]octane substitution caused a >3-fold decrease in solubility relative to Imatinib, the 2-oxabicyclo[2.2.2]octane analog not only recovered but slightly surpassed the original drug's solubility [1].

Aqueous Solubility
Head-to-head
2‑oxa analog: 389 µM
Imatinib: 351 µM
Bicyclo analog: 113 µM
Reported solubility rescue over hydrocarbon isostere in tested scaffold
Imatinib model; extrapolation requires validation
Medicinal Chemistry Bioisostere Physicochemical Property Optimization

Metabolic Stability in Human Liver Microsomes

The metabolic stability of the 2-oxabicyclo[2.2.2]octane core was directly compared to that of Imatinib and its bicyclo[2.2.2]octane analog in human liver microsomes. Both saturated bioisosteres improved stability relative to the parent drug. Critically, the 2-oxabicyclo[2.2.2]octane analog (85) demonstrated a 43% improvement in intrinsic clearance over Imatinib, providing a key advantage for lead optimization [1].

Metabolic Stability
Head-to-head
CLint 19 µL/min/mg (2‑oxa)
Imatinib: 28 µL/min/mg
Bicyclo: 16 µL/min/mg
Reported lower clearance supports microsomal stability improvement
Human liver microsome assay; chemotype-dependent
ADME Drug Metabolism In Vitro Clearance

Lipophilicity Reduction via Oxygen Bridge

A primary challenge with hydrocarbon bioisosteres like bicyclo[2.2.2]octane is that they increase lipophilicity, which can negatively impact drug-likeness and toxicity. A direct comparison in the Imatinib scaffold shows that the 2-oxabicyclo[2.2.2]octane core (85) uniquely addresses this issue by significantly lowering lipophilicity compared to both the parent phenyl ring and the bicyclo[2.2.2]octane analog [1].

Lipophilicity (clogP)
Direct comparison
clogP 2.6 (2‑oxa)
Imatinib: 4.5
Bicyclo: 3.6
Lower calculated logP indicates reduced lipophilicity vs. parent and hydrocarbon isostere
Computed values; experimental logD/logP recommended
Physicochemical Property clogP logD Bioisostere

Physicochemical Profile of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine: Computed Properties as a Differentiated Building Block

The specific computed properties of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) align with the performance advantages of its core scaffold. Its XLogP3-AA value of 0.5 confirms the expected reduction in lipophilicity [1]. Compared to typical phenyl- or benzyl-containing amines, this compound is predicted to offer a more favorable balance of polarity and size, as evidenced by its topological polar surface area (TPSA) of 35.25 Ų .

Property Forecast
Computed; data to verify
XLogP3-AA 0.5
TPSA 35.25 Ų
MW 155.24 g/mol
Predicted polarity and size align with scaffold solubility and lipophilicity advantages
PubChem/vendor data; experimental confirmation needed
Medicinal Chemistry Building Block Property Forecast

Primary Procurement Application Scenarios


Solubility Rescue in Lipophilic Hit Series

For hit series suffering from poor aqueous solubility (e.g., due to a high number of aromatic rings), this amine building block provides a strategic replacement for a benzylamine or phenethylamine. Direct evidence from the Imatinib scaffold shows that the 2-oxabicyclo[2.2.2]octane core rescues solubility, in stark contrast to the bicyclo[2.2.2]octane analog which worsens it (389 µM vs 113 µM, respectively) [1]. This makes it a high-value procurement for teams needing to improve solubility without sacrificing 3D structural novelty.

Improving Metabolic Stability in Lead Optimization

When a lead compound exhibits high intrinsic clearance (CLint) in human liver microsomes, substitution with a phenyl isostere is a common strategy. Quantitative data from the Imatinib case study demonstrates that incorporation of the 2-oxabicyclo[2.2.2]octane core lowers CLint by 32% (from 28 to 19 µL/(min•mg)), providing a measurable improvement in metabolic stability [1]. Procuring this compound for analog synthesis is a data-backed approach to addressing ADME liabilities.

Simultaneous logP Reduction and Fsp³ Increase

Projects requiring a simultaneous decrease in lipophilicity (to improve safety profiles) and an increase in 3D character (to explore novel IP space) should prioritize this scaffold. The 2-oxabicyclo[2.2.2]octane core achieves a significant 1.9-unit reduction in clogP relative to a phenyl ring, a feat its hydrocarbon counterpart cannot match (reduces only 0.9 units) [1]. With a computed XLogP3-AA of 0.5, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine is a quantitatively superior building block for balancing these critical drug design parameters [2].

Application
Selection Property
Validation Focus
Solubility rescue studies
Comparative solubility context vs. hydrocarbon isostere
Thermodynamic solubility assay endpoint
Metabolic stability optimization
Microsomal stability profile
Intrinsic clearance (CLint) in liver microsomes
Lipophilicity / Fsp³ balance
logP / TPSA profile context
logD/logP and 3D character assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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